![molecular formula C13H22O6 B042776 [2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester CAS No. 7796-23-8](/img/structure/B42776.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with a complex structure that includes a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate typically involves the reaction of diethyl malonate with 2-(2-methyl-1,3-dioxolan-2-yl)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the diethyl malonate, forming the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but different functional groups.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Contains a dioxolane ring but with different substituents.
2-Ethyl-2-methyl-1,3-dioxolane: Similar dioxolane ring but different alkyl groups.
Uniqueness
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to its combination of ester and dioxolane functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
7796-23-8 |
|---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Synonyme |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


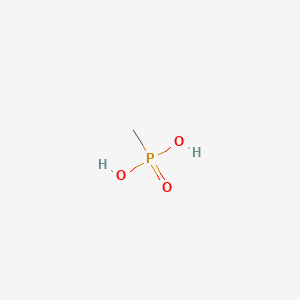
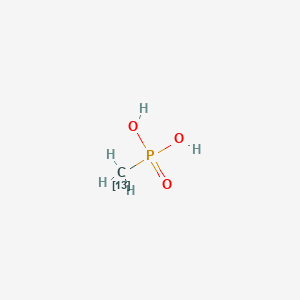
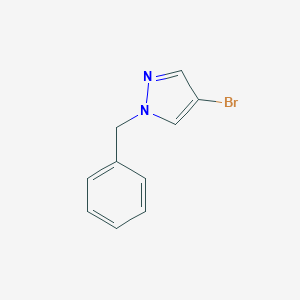
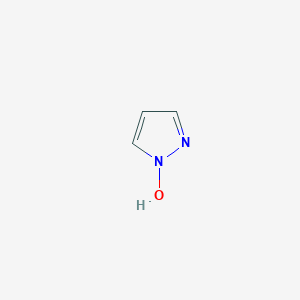
![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)
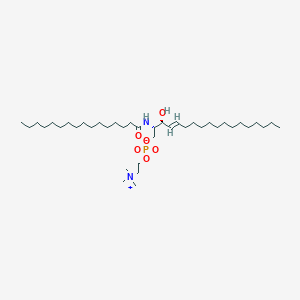
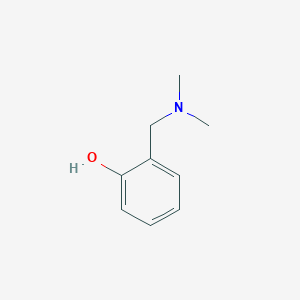
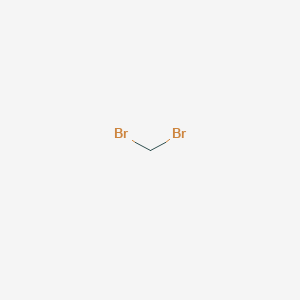
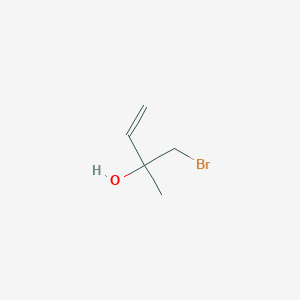
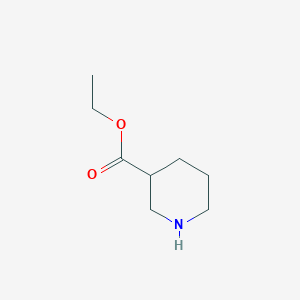
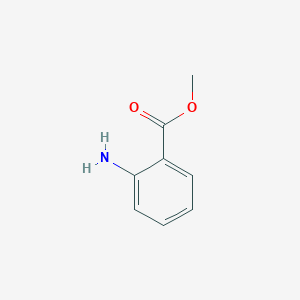
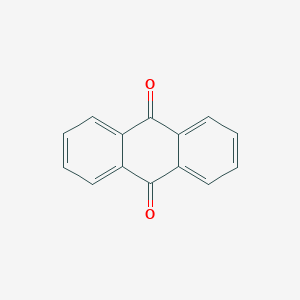
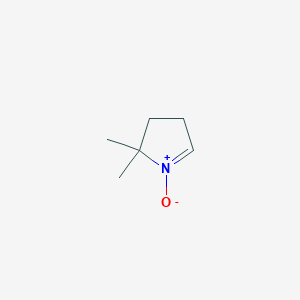
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
